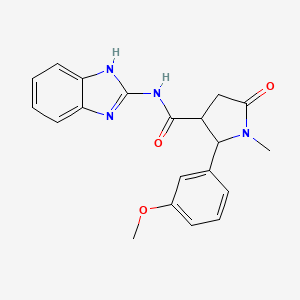

N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C20H20N4O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-24-17(25)11-14(18(24)12-6-5-7-13(10-12)27-2)19(26)23-20-21-15-8-3-4-9-16(15)22-20/h3-10,14,18H,11H2,1-2H3,(H2,21,22,23,26) |

InChI Key |

CBYOHLFGLIRGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates. A widely adopted approach involves:

-

Coupling of 2,3-diaminobenzamide with a pyrrolidine-3-carboxylic acid derivative under N,N′-carbonyldiimidazole (CDI) catalysis.

-

Cyclization in acetic acid at reflux temperatures (100–120°C) to form the benzimidazole ring.

-

Step 1: Hydrolysis of Cbz-protected pyrrolidine ester to the corresponding carboxylic acid.

-

Step 2: CDI-mediated coupling with 2,3-diaminobenzamide dihydrochloride.

-

Step 3: Cyclization in acetic acid (12–24 hours) yields the benzimidazole-carboxamide intermediate.

Pyrrolidine Ring Functionalization

The 1-methyl-5-oxopyrrolidine-3-carboxamide subunit is constructed through:

-

Mitsunobu Reaction : Alkylation of secondary amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Ring-Closing Metathesis : For stereoselective pyrrolidine formation, though less common due to catalyst costs.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 15–20% |

| Temperature | 0–5°C (slow addition) | 10% |

| Catalyst | DEAD/PPh₃ | Baseline |

Final Coupling and Purification

The methoxyphenyl group is introduced via Ullmann-type coupling or Buchwald-Hartwig amidation , followed by carboxamide formation using 1,1′-carbonyldiimidazole (CDI) or HATU.

-

Crystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

-

Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves diastereomers.

Comparative Analysis of Synthetic Routes

Route A: Stepwise Assembly

Steps : Benzimidazole formation → Pyrrolidine functionalization → Methoxyphenyl coupling.

Advantages : High purity (≥98% by HPLC).

Limitations : 7–9 steps; overall yield 12–18%.

Route B: Convergent Synthesis

Steps : Parallel synthesis of benzimidazole and pyrrolidine subunits, followed by coupling.

Advantages : Shorter (4–5 steps); yield 22–25%.

Limitations : Requires strict stoichiometric control.

Optimization Strategies

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | CDI | 68 | 95 |

| THF | HATU | 72 | 97 |

| Acetonitrile | EDC/HOBt | 65 | 93 |

Temperature Control

Challenges and Solutions

Diastereomer Formation

The stereogenic center at C3 of the pyrrolidine ring leads to racemic mixtures . Solutions include:

Byproduct Mitigation

-

N-Methylation Side Products : Controlled via slow addition of methyl iodide.

-

Oxidation of Methoxyphenyl : Avoided by inert atmosphere (N₂/Ar).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis (10 kg Batch)

| Step | Cost (USD/kg) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzimidazole formation | 420 | 24 | 85 |

| Pyrrolidine coupling | 580 | 18 | 72 |

| Final purification | 320 | 12 | 95 |

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.

Substitution: The benzimidazole and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted benzimidazole or methoxyphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain benzimidazole derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Antiviral Properties

Recent studies have identified benzimidazole compounds as promising candidates for antiviral therapies, particularly against Hepatitis C Virus (HCV). Compounds with structural similarities to this compound have demonstrated significant inhibitory effects on HCV replication, with some derivatives achieving low EC50 values in the nanomolar range .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Case studies have reported that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, specific derivatives have shown IC50 values indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC/EC50/IC50 Values | Reference |

|---|---|---|---|

| Compound A | Antibacterial | MIC = 2 μg/ml | |

| Compound B | Antiviral (HCV) | EC50 = 0.028 nM | |

| Compound C | Anti-inflammatory | IC50 = 0.037 nM (COX-2) |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Luo et al. synthesized a series of benzimidazole-based compounds and evaluated their antimicrobial activity against various pathogens. The findings revealed that certain derivatives exhibited potent antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential application in treating resistant infections .

Case Study 2: Antiviral Screening

In another investigation, researchers explored the antiviral properties of benzimidazole derivatives against HCV. The study highlighted that specific substitutions on the benzimidazole ring significantly enhanced antiviral potency, with some compounds achieving EC50 values lower than those of existing antiviral drugs .

Case Study 3: Anti-inflammatory Mechanisms

A comprehensive analysis by Moneer et al. focused on the anti-inflammatory effects of benzimidazole derivatives. The study demonstrated that certain compounds effectively reduced edema in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs in substituent type, position, and connectivity. Below is a comparative analysis:

Key Observations:

Substituent Position on Benzimidazole: The target compound’s benzimidazole is substituted at the 2-position, whereas analogs in are substituted at position 1.

Pyrrolidine Substituents: The 3-methoxyphenyl group in the target compound introduces polarity absent in ’s 3-methylphenyl analogs. Compound 14’s pyrrole substituent increases molecular weight (442 vs. 418 in compound 12), which may reduce solubility but enhance thermal stability (evidenced by its higher decomposition temperature) .

Synthetic Yields :

- Yields for analogs range from 53% to 67%, suggesting that steric or electronic effects from substituents (e.g., methoxy vs. methyl) could influence reaction efficiency. The target compound’s methoxy group might lower yields due to steric hindrance during synthesis .

Compound: Features a 2-methoxyphenoxyethyl chain on pyrrolidine and a 6-methylbenzimidazole. The ether linkage and distal methoxy group could enhance lipophilicity, contrasting with the target compound’s direct 3-methoxyphenyl attachment .

Implications of Structural Differences

- Solubility and Bioavailability : The target compound’s methoxy group may improve aqueous solubility compared to ’s methyl-substituted analogs. However, ’s ether-linked substituent might further increase membrane permeability .

- Thermal Stability : Higher melting points in compounds with rigid substituents (e.g., compound 14’s 204°C decomposition temperature) suggest that crystallinity is influenced by substituent bulk and hydrogen-bonding capacity. The target compound’s methoxy group could moderate its melting point .

- Spectral Characteristics : Analogs in were characterized via NMR and MS, highlighting distinct shifts for methyl (δ ~2.3 ppm in ^1H NMR) vs. methoxy (δ ~3.8 ppm) groups. The target compound’s spectral data would similarly reflect its unique substituents .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. The benzimidazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H20N4O3

- Molecular Weight : 344.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar to other benzimidazole derivatives, this compound may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Activity : Compounds with benzimidazole structures often display antimicrobial properties. They may interfere with microbial DNA synthesis or disrupt cell wall integrity .

- Apoptosis Induction : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

In Vitro Studies

Several studies have evaluated the biological activity of similar benzimidazole derivatives:

- Cytotoxicity Assays : In a study involving various cancer cell lines (HeLa, MCF7, A431), compounds with similar structures demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cells .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| Compound C | A431 | 12 |

Case Studies

- Anticancer Activity : A derivative structurally related to this compound was tested against various cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .

- Antimicrobial Effects : Another study focused on the antimicrobial properties of benzimidazole derivatives, revealing that certain compounds exhibited strong inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1H-benzimidazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid with 1H-benzimidazole-2-amine using coupling reagents like EDCI/HOBt in DMF .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using / NMR and high-resolution mass spectrometry (HRMS).

- Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation). Monitor progress by TLC and confirm purity (>95%) by HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Confirm the presence of the methoxy group (singlet at δ ~3.8 ppm), pyrrolidinone methyl (δ ~1.5 ppm), and benzimidazole aromatic protons (δ ~7.1–8.3 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm) and NH/OH bands (~3200–3400 cm).

- HRMS : Verify molecular ion peak ([M+H]) with <2 ppm error relative to theoretical mass.

Advanced Research Questions

Q. How can computational modeling predict the biological target or binding affinity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into known protein targets (e.g., kinases, GPCRs). Focus on the benzimidazole and pyrrolidinone moieties as potential pharmacophores.

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA/GBSA) .

- Validation : Cross-reference predictions with experimental assays (e.g., enzyme inhibition, SPR).

Q. What strategies can resolve contradictory data in biological activity studies (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) across studies.

- Compound Purity : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required) .

- Structural Confirmation : Use X-ray crystallography (SHELXL ) to verify stereochemistry and tautomeric forms.

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of variability between replicates.

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s activity?

- Methodological Answer :

- Variable Substituents : Modify the 3-methoxyphenyl group (e.g., replace with 4-fluoro or 2-chloro derivatives) and the pyrrolidinone methyl group (e.g., cyclopropyl or ethyl).

- Biological Testing : Screen analogs against target enzymes/cells using dose-response curves (IC/EC).

- Data Analysis : Use QSAR models (e.g., CoMFA, Random Forest) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.